![molecular formula C21H16N2O5S B2820655 Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865247-01-4](/img/no-structure.png)

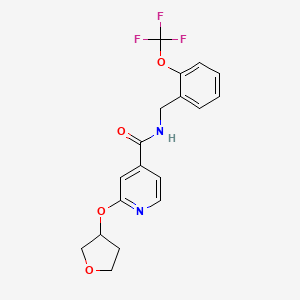

Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

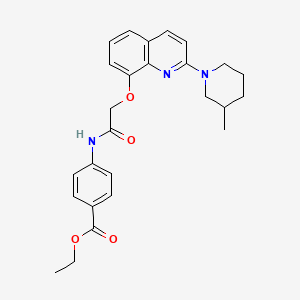

The synthesis of this compound might involve complex procedures. Coumarin heterocycles, which are part of the compound, have been synthesized using various methods . For instance, 2-oxo-2H-chromene-3-carboxylic acid analogs were synthesized in good yield through coupling coumarin-3-carboxylic acids with quinoline acetic hydrazide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 408.43. It contains a benzothiazole ring, a chromene ring, and an acetate group.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. The compound contains several functional groups that can participate in different types of reactions .Applications De Recherche Scientifique

Synthesis of Derivatives

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates undergo reactions leading to the formation of 5-arylmethylidene derivatives. Further treatment with DMF · POCl3 complex yields 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. The (Z)-configuration at the arylmethylidene moiety was confirmed by X-ray crystallographic study (Tverdokhlebov et al., 2005).

Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives The titled compounds are prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. The synthesis involves reactions in EtOH/TEA solution at room temperature, leading to a variety of ethyl iminothiazolopyridine-4-carboxylate derivatives (Mohamed, 2014).

Chemical Sensing

Highly Selective Fluorimetric Sensor for Cu2+ and Hg2+ A chemosensor based on benzothiazole, (Z)-ethyl 2-((Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, was designed for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media. The sensor operates on an internal charge transfer mechanism, with fluorescence quenching observed in the presence of the targeted metal ions (Wagh et al., 2015).

Heterocyclization Reactions

Synthesis of Heterocyclic Derivatives Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used in heterocyclization reactions to produce thiophene, pyrazole, and coumarin derivatives, incorporating benzo[d]imidazole moiety. These derivatives exhibited antitumor activities against various cancer cell lines, highlighting their potential therapeutic applications (Mohareb & Gamaan, 2018).

Orientations Futures

The future directions for this compound could involve further exploration of its biological properties and potential applications in various fields . Given the valuable biological and pharmaceutical properties of coumarins , there could be considerable interest in developing new synthesis methods and investigating the properties of this compound.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate involves the condensation of 4-oxochromene-3-carboxylic acid with 2-aminobenzothiazole, followed by the reaction of the resulting imine with ethyl 2-bromoacetate.", "Starting Materials": [ "4-oxochromene-3-carboxylic acid", "2-aminobenzothiazole", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-oxochromene-3-carboxylic acid (1.0 g) and 2-aminobenzothiazole (1.2 g) in methanol (20 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the imine intermediate as a yellow solid.", "Step 4: Dissolve the imine intermediate (0.5 g) in dry diethyl ether (10 mL) and add ethyl 2-bromoacetate (0.6 g) and sodium carbonate (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate as a yellow solid." ] } | |

Numéro CAS |

865247-01-4 |

Nom du produit |

Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |

Formule moléculaire |

C21H16N2O5S |

Poids moléculaire |

408.43 |

Nom IUPAC |

ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |

InChI |

InChI=1S/C21H16N2O5S/c1-2-27-18(24)11-23-15-8-4-6-10-17(15)29-21(23)22-20(26)14-12-28-16-9-5-3-7-13(16)19(14)25/h3-10,12H,2,11H2,1H3 |

Clé InChI |

ZVYDIDVWIVCCIX-DQRAZIAOSA-N |

SMILES |

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)